alpha-CYCLODEXTRIN

Descripción general

Descripción

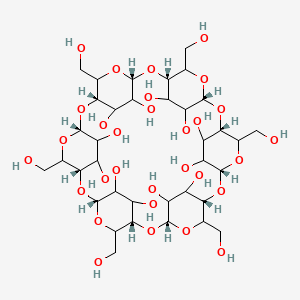

Es un sólido blanco, soluble en agua, con toxicidad mínima y es conocido por su capacidad de formar complejos de inclusión con varias moléculas debido a su interior hidrofóbico y exterior hidrofílico . Esta propiedad única la hace valiosa en diversas aplicaciones, incluidas la administración de fármacos, la industria alimentaria y de bebidas .

Métodos De Preparación

La alfa-ciclodextrina se produce principalmente mediante la degradación enzimática del almidón utilizando ciclodextrina glucosiltransferasa . El proceso implica la conversión del almidón en una mezcla de ciclodextrinas, que luego se separan y purifican. Los métodos de producción industrial incluyen:

Degradación enzimática: El almidón se trata con ciclodextrina glucosiltransferasa para producir una mezcla de alfa-, beta- y gamma-ciclodextrinas.

Separación y purificación: La mezcla se somete a precipitación selectiva utilizando disolventes como ciclohexano para la alfa-ciclodextrina, fluorobenceno para la beta-ciclodextrina y antraceno para la gamma-ciclodextrina.

Cristalización: La alfa-ciclodextrina purificada se cristaliza y se seca para obtener el producto final.

Análisis De Reacciones Químicas

La alfa-ciclodextrina sufre varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse utilizando reactivos como el periodato de sodio para formar derivados dialdehído.

Sustitución: La alfa-ciclodextrina puede sufrir reacciones de sustitución para formar derivados como ciclodextrinas metiladas o acetiladas.

Los reactivos comunes utilizados en estas reacciones incluyen el periodato de sodio para la oxidación, el borohidruro de sodio para la reducción y el anhídrido acético para la acetilación . Los principales productos formados a partir de estas reacciones son las ciclodextrinas dialdehído, los derivados alcohólicos y las ciclodextrinas sustituidas .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Delivery Systems

Alpha-cyclodextrin is widely used in drug formulation due to its ability to enhance the solubility and stability of poorly water-soluble drugs. By forming inclusion complexes, α-CD can improve the bioavailability of active pharmaceutical ingredients (APIs), leading to more effective therapies. For instance, studies have shown that α-CD can significantly increase the solubility of curcumin, a compound with therapeutic potential but low water solubility .

1.2 Cholesterol Management

Recent research indicates that α-CD can inhibit cholesterol crystal-induced inflammation, a key factor in atherosclerosis. It was found to effectively reduce complement activation and reactive oxygen species production in immune cells, suggesting its potential as a therapeutic agent for cardiovascular diseases .

1.3 Diabetes Management

this compound has been investigated for its effects on glycemic control. Studies demonstrate that it can reduce postprandial glycemic responses when consumed with starch-containing meals, making it beneficial for individuals looking to manage blood sugar levels .

Food Industry Applications

2.1 Nutritional Enhancements

In the food sector, α-CD is utilized as a dietary fiber supplement that can help manage weight and improve lipid profiles in consumers. Clinical trials have shown that α-CD can lead to significant reductions in body weight and cholesterol levels among participants .

2.2 Flavor and Aroma Stabilization

this compound is employed to stabilize volatile compounds in food products, enhancing flavor retention and shelf life. Its ability to encapsulate flavors helps maintain sensory quality during storage .

Environmental Applications

3.1 Water Purification

Research indicates that α-CD can enhance the efficiency of water purification processes by forming complexes with contaminants, thereby facilitating their removal from water sources. This application is particularly relevant for treating industrial wastewater and improving drinking water quality .

Biotechnology Applications

4.1 Gene Delivery Systems

In biotechnology, α-CD has been explored as a carrier for gene delivery systems due to its biocompatibility and ability to form stable complexes with nucleic acids. This application could potentially enhance the efficacy of gene therapies .

4.2 Antioxidant Delivery

this compound has been studied for its capacity to deliver antioxidants effectively, such as vitamin E (α-tocopherol), improving their bioavailability and therapeutic effects against oxidative stress-related diseases .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceuticals | Drug solubilization | Enhances bioavailability of poorly soluble drugs |

| Cholesterol management | Inhibits inflammation in atherosclerosis | |

| Diabetes management | Reduces postprandial glycemic responses | |

| Food Industry | Nutritional enhancements | Lowers body weight and cholesterol levels |

| Flavor stabilization | Maintains sensory quality during storage | |

| Environmental | Water purification | Improves removal of contaminants from water |

| Biotechnology | Gene delivery systems | Enhances stability and delivery of nucleic acids |

| Antioxidant delivery | Improves bioavailability of antioxidants |

Case Studies

Case Study 1: Cholesterol Management

A study conducted on mice demonstrated that α-CD significantly reduced cholesterol crystal-induced inflammation by inhibiting complement activation pathways. This suggests potential therapeutic applications for preventing cardiovascular diseases associated with high cholesterol levels .

Case Study 2: Water Purification

Research on the use of α-CD in chlorine dioxide-based water treatment showed that it increased the ratio of water-soluble oxidation products while decreasing toxic byproducts, highlighting its effectiveness in enhancing water purification processes .

Mecanismo De Acción

La alfa-ciclodextrina ejerce sus efectos a través de la formación de complejos de inclusión con moléculas huésped. La cavidad hidrofóbica de la alfa-ciclodextrina encapsula moléculas hidrófobas, mejorando su solubilidad y estabilidad . Este mecanismo se utiliza en la administración de fármacos para mejorar la biodisponibilidad de fármacos de baja solubilidad . Los objetivos moleculares y las vías implicadas incluyen la interacción con regiones hidrófobas de las moléculas, lo que lleva a la estabilización y solubilización de estas moléculas .

Comparación Con Compuestos Similares

La alfa-ciclodextrina forma parte de la familia de las ciclodextrinas, que incluye la beta-ciclodextrina y la gamma-ciclodextrina. Las principales diferencias entre estos compuestos son el número de unidades de glucosa y el tamaño de la cavidad hidrofóbica :

Beta-ciclodextrina: Compuesta por siete unidades de glucosa, tiene una cavidad más grande que la alfa-ciclodextrina y se utiliza comúnmente en la industria farmacéutica y alimentaria.

Gamma-ciclodextrina: Compuesta por ocho unidades de glucosa, tiene la cavidad más grande y se utiliza para encapsular moléculas más grandes.

La alfa-ciclodextrina es única debido a su tamaño de cavidad más pequeño, lo que la hace adecuada para encapsular moléculas más pequeñas y proporcionar una mayor selectividad en la formación de complejos de inclusión .

Actividad Biológica

Alpha-cyclodextrin (α-CD) is a cyclic oligosaccharide composed of six glucose units linked by α-1,4-glycosidic bonds. It is derived from starch and has gained attention for its diverse biological activities, particularly in the fields of nutrition, pharmacology, and biotechnology. This article explores the biological activities of α-CD, presenting case studies, research findings, and data tables to illustrate its potential applications.

Complexation Properties

α-CD can form inclusion complexes with various hydrophobic molecules, enhancing their solubility and stability. This property is crucial for drug delivery systems, where it can improve the bioavailability of poorly soluble drugs.

Cholesterol Metabolism

Research indicates that α-CD plays a significant role in cholesterol metabolism. It has been shown to inhibit cholesterol crystal-induced complement activation, which is a critical factor in the inflammatory response associated with atherosclerosis. In a study, α-CD effectively reduced phagocytosis and reactive oxygen species (ROS) production in immune cells exposed to cholesterol crystals, suggesting its potential as a therapeutic agent for cardiovascular diseases .

1. Effects on Lipid Profiles

A double-blind crossover study involving 41 healthy adults demonstrated that α-CD supplementation significantly reduced serum total cholesterol and low-density lipoprotein (LDL) levels. Participants experienced an average weight loss of 0.4 kg over two months while consuming α-CD .

| Parameter | Baseline (mmol/L) | Post-Supplementation (mmol/L) | Percentage Change (%) |

|---|---|---|---|

| Total Cholesterol | 5.56 ± 0.10 | 5.27 ± 0.10 | -5.3 |

| LDL Cholesterol | 3.43 ± 0.11 | 3.20 ± 0.11 | -6.7 |

| Apolipoprotein B | 0.72 ± 0.02 | 0.68 ± 0.02 | -5.6 |

2. Impact on Atherosclerosis

A study highlighted the efficacy of α-CD in reducing inflammation related to atherosclerosis by inhibiting complement activation triggered by cholesterol crystals . The findings suggest that α-CD could be a valuable candidate for preventing cardiovascular diseases.

3. Role in SARS-CoV-2 Defense

In light of the COVID-19 pandemic, a pilot study investigated the effects of α-CD combined with hydroxytyrosol on enhancing defenses against SARS-CoV-2. Molecular docking analyses indicated strong binding affinities between these compounds and key viral proteins involved in cell entry, suggesting potential therapeutic applications .

Pharmacokinetics

Absorption and Metabolism

Studies involving radiolabeled α-CD have shown that approximately 60% of an oral dose is excreted within the first four hours, with peak blood concentrations occurring around twelve hours post-administration . The compound's half-life was approximately 36 hours, indicating moderate retention in the body.

| Time Post-Dose (h) | Blood Concentration (% of Dose) |

|---|---|

| 0-4 | <0.2 |

| 12 | Peak concentration |

| 48 | Decreased by 50% |

Safety and Toxicology

This compound is generally recognized as safe (GRAS) when used as a food additive or dietary supplement. Toxicological studies have indicated no significant adverse effects at recommended doses, making it suitable for consumption in various food products .

Propiedades

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O30/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHDHCJBZVLPGP-RWMJIURBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O30 | |

| Record name | ALPHA-CYCLODEXTRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90320-92-6 | |

| Record name | α-Cyclodextrin, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90320-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7030698 | |

| Record name | alpha-Cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

972.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexagonal plates or blade-shaped needles. (NTP, 1992), Dry Powder, Solid; [Merck Index] White or nearly white solid; Virtually odorless; [JECFA] White powder; [Sigma-Aldrich MSDS] | |

| Record name | ALPHA-CYCLODEXTRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | .alpha.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Cyclodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20181 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10016-20-3 | |

| Record name | ALPHA-CYCLODEXTRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | α-Cyclodextrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10016-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfadex [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010016203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpha-Cyclodextrin (Cyclohexa-Amylose) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .alpha.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexapentylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFADEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1LH97KTRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

532 °F (decomposes) (NTP, 1992) | |

| Record name | ALPHA-CYCLODEXTRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

A: Alfadex forms inclusion complexes with hydrophobic drug molecules. [] The drug molecule becomes trapped within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the complex enhances its solubility in aqueous environments. [] This interaction improves the drug's dissolution rate and ultimately its bioavailability. []

ANone: Unfortunately, the provided research papers do not explicitly mention the specific molecular formula and weight of hydroxypropyl-beta-cyclodextrin. These parameters can vary slightly depending on the degree of hydroxypropylation.

A: Yes, researchers have utilized NMR spectroscopy to investigate the inclusion mode of drugs like Limaprost with Alfadex. [] By analyzing chemical shift changes and intermolecular correlation peaks in the spectra, scientists can gain insights into the interaction between Alfadex and the drug molecule. []

A: Alfadex, specifically hydroxypropyl-beta-cyclodextrin, has shown effectiveness in stabilizing Limaprost in tablet formulations under high humidity conditions. [] The addition of dextran or dextrin further enhances the stability compared to lactose-based formulations. []

A: While Alfadex itself may not be directly involved in catalyzing reactions, research shows its presence can influence the degradation pathways of certain drugs. For instance, the addition of Alfadex can accelerate both the dehydration and isomerization of Limaprost in aqueous solutions. []

A: Research indicates that incorporating excipients like dextran or dextrin into Alfadex-containing tablets significantly improves the chemical stability, especially under humid conditions. [] Choosing appropriate disintegrants further contributes to achieving higher chemical stability and desirable dissolution properties for optimal drug delivery. []

A: Alfadex demonstrably enhances the bioavailability of poorly soluble drugs. [] By forming inclusion complexes, it improves drug dissolution and absorption, ultimately leading to higher plasma concentrations and potentially increased therapeutic efficacy. []

A: While Alfadex is generally considered safe for pharmaceutical use, it is crucial to acknowledge that specific formulations and drug combinations may pose certain risks. Research highlights a case where the combined use of Limaprost Alfadex with Paroxetine led to severe epistaxis and hyposphagma in a patient. [] This case underscores the importance of careful consideration and monitoring of potential drug interactions and adverse effects associated with Alfadex-containing medications.

A: Research demonstrates that the type of excipient used in Alfadex tablets can significantly impact drug dissolution. [] Formulations containing dextran and dextrin exhibit improved chemical stability and rapid dissolution, making them favorable for achieving optimal drug release and absorption. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.